2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono) is a complex organic compound characterized by a unique molecular structure and significant chemical properties. It is identified by the Chemical Abstracts Service registration number 73806-36-7 and has various synonyms including NSC-222699 and O,O-diallyl P-(4-keto-1,2,3,5,6-pentachloro-2,5-cyclohexadienyl) phosphonate. The compound's molecular formula is , indicating the presence of five chlorine atoms, which contribute to its reactivity and potential applications in various fields.
Source: The compound can be sourced from chemical databases such as PubChem and DrugFuture, which provide detailed information about its properties and applications .
Classification: This compound falls under the category of organophosphorus compounds due to the presence of a phosphorus atom in its structure. It is also classified as a chlorinated organic compound due to the five chlorine substituents on the cyclohexadiene ring.
The synthesis of 2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono) typically involves multi-step organic reactions that incorporate both phosphonylation and chlorination processes.
Methods:
Technical Details: Precise control of reaction conditions such as temperature, solvent choice, and reaction time is crucial to ensure high yields and selectivity for the desired product.
The molecular structure of 2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono) can be represented using various structural notations:
YBBBPNIHQYSADG-UHFFFAOYSA-N
C1(C(=C(C(=O)C(=C1Cl)Cl)Cl)Cl)(P(=O)(OCC=C)OCC=C)Cl
The compound features a cyclohexadiene core with multiple chlorine substituents at specific positions, contributing to its unique reactivity and stability .
2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono) participates in various chemical reactions typical of organophosphorus compounds:
These reactions are critical for understanding the compound's behavior in different chemical environments.
The mechanism of action for 2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono) involves several steps:
Data regarding specific reaction pathways and kinetics would require experimental studies for precise elucidation.
The physical and chemical properties of 2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono) include:
These properties are essential for determining suitable applications in scientific research and industrial processes.
The applications of 2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono) span several scientific fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: